8-ethoxy-3-methyl-3H-purin-6-amine
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Overview
Description
8-Ethoxy-3-methyl-3H-purin-6-amine is an organic compound with the molecular formula C8H11N5O. It belongs to the class of purine derivatives, which are known for their significant roles in various biological processes. This compound is characterized by its ethoxy and methyl substituents on the purine ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 8-ethoxy-3-methyl-3H-purin-6-amine involves several steps. One common method includes the reaction of 3-methyl-3H-purin-6-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Ethoxy-3-methyl-3H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
8-Ethoxy-3-methyl-3H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives, which are important in various chemical studies.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The ethoxy and methyl groups on the purine ring play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
8-Ethoxy-3-methyl-3H-purin-6-amine can be compared with other purine derivatives such as:
3-methyl-3H-purin-6-amine: Lacks the ethoxy group, which may result in different chemical and biological properties.
8-ethoxy-3H-purin-6-amine: Lacks the methyl group, which can influence its reactivity and interactions.
6-aminopurine: A simpler purine derivative with different substitution patterns, leading to distinct properties and applications.
Properties
CAS No. |
185201-07-4 |
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Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
8-ethoxy-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C8H11N5O/c1-3-14-8-11-5-6(9)10-4-13(2)7(5)12-8/h4,9H,3H2,1-2H3,(H,11,12) |
InChI Key |
DMEPSISUNNFKRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(N1)C(=N)N=CN2C |
Origin of Product |
United States |
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